5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride
Overview
Description
5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is a powder in physical form . The IUPAC name for this compound is 5-cyclopropylisoxazol-4-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.6 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride serves as a building block in the synthesis of novel compounds with potential anticancer activity. For example, a study outlines the synthesis and in vitro evaluation of 1,2,4-triazolin-3-one derivatives for their anticancerous action against various cancer cell lines, highlighting its utility in drug discovery (P. Kattimani et al., 2013).
Metal-Free Synthesis Routes : Research on oxazinones and their reductive ring opening to cyclopropyl carbinols demonstrates the versatility of oxazole derivatives in synthesizing useful synthetic building blocks, offering pathways to greater structural diversity in chemical synthesis (Alexander J. Craig & Bill C. Hawkins, 2017).
Biological Applications
Antimycobacterial Activity : Oxazole derivatives have been explored for their antimycobacterial activity, with certain compounds showing high activity against multidrug-resistant Mycobacterium tuberculosis. This indicates the potential of this compound derivatives in addressing challenging infectious diseases (D. Sriram et al., 2007).
Photophysical Studies
Photostability and Photophysical Properties : The photophysical characterization and photostability studies of benzo[a]phenoxazinium chlorides, derived from similar chemical frameworks, provide insights into the behavior of these compounds in various media. Such studies are crucial for their potential application in biological imaging and as photostable NIR probes (B. R. Raju et al., 2016).
Chemical Reactions and Mechanisms
Catalytic Cyclization : The copper-catalyzed phosphonocarboxylative cyclization of propargylic amines demonstrates the utility of oxazole derivatives in synthesizing organophosphorus motifs and 2-oxazolidinone, underlining their importance in pharmaceutical chemistry and catalysis (Wenjiao Huang et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 , indicating that it may cause skin irritation. Precautionary statements include P264, P280, P302+P352, P332+P313, and P362 , suggesting measures for personal protection, first aid, and accidental release measures.
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazol-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBTYODKMCUPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080059-85-3 | |
Record name | 5-cyclopropyl-1,2-oxazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.